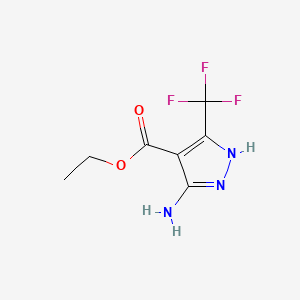

3-amino-5-(trifluorométhyl)-1H-pyrazole-4-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

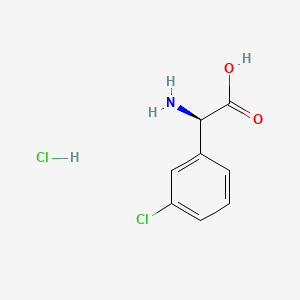

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the trifluoromethyl group (-CF3) and the ethyl carboxylate group (-COOC2H5) could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The introduction of the trifluoromethyl and ethyl carboxylate groups would likely occur in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached trifluoromethyl and ethyl carboxylate groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl carboxylate group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique

Industrie agrochimique

3-amino-5-(trifluorométhyl)-1H-pyrazole-4-carboxylate d'éthyle: est utilisé dans la synthèse de produits agrochimiques. Le groupe trifluorométhyle dans ce composé contribue à la création d'ingrédients actifs dans les pesticides. Ces ingrédients sont essentiels pour protéger les cultures contre les ravageurs et améliorer la productivité agricole .

Synthèse pharmaceutique

Ce composé sert d'intermédiaire dans l'industrie pharmaceutique. Ses dérivés sont incorporés dans divers médicaments, améliorant leurs propriétés pharmacologiques. Le groupe trifluorométhyle, en particulier, est connu pour augmenter l'activité biologique et la stabilité des produits pharmaceutiques .

Synthèse peptidique

En synthèse peptidique, This compound est utilisé comme élément constitutif. Il est impliqué dans la synthèse peptidique en solution, où il contribue à la formation de peptides complexes utilisés dans les traitements thérapeutiques et la recherche .

Médecine vétérinaire

Les dérivés de ce composé trouvent des applications en médecine vétérinaire. Ils sont utilisés pour créer des médicaments qui traitent divers problèmes de santé animale, assurant le bien-être du bétail et des animaux de compagnie .

Mécanisme D'action

The mechanism of action of ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of reactive intermediates, which can then be used to synthesize other compounds. The exact mechanism of action is still being studied.

Biochemical and Physiological Effects

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of enzymes involved in the synthesis of proteins. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages when used in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use, such as its toxicity and the potential for it to react with other compounds in the reaction mixture.

Orientations Futures

There are a number of potential future directions for research on ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research is needed to better understand its mechanism of action, as well as to develop improved methods for its synthesis. Finally, research is needed to explore the potential for ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to be used in other contexts, such as in the synthesis of polymers or in the study of cellular processes.

Méthodes De Synthèse

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is synthesized through a series of reactions that involve the reaction of 3-amino-5-trifluoromethylpyrazole with ethyl chloroformate and sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetonitrile and requires a catalytic amount of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and is generally complete within a few hours.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMGWHHXKCSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699956 |

Source

|

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133922-58-4 |

Source

|

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate a valuable starting material in organic synthesis?

A1: Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrates unique reactivity that makes it a highly valuable starting material for synthesizing trifluoromethylated heterocyclic compounds []. The presence of multiple reactive functional groups, such as the amino group, the ester group, and the trifluoromethyl group, allows for diverse chemical transformations. This versatility enables researchers to explore a wider range of chemical space and potentially discover novel compounds with interesting biological activities. In the paper, it was specifically employed in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones [].

Q2: What is significant about the reported synthesis of the trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative?

A2: The study describes the synthesis of a novel trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative, which exhibits fluorescence []. This discovery is particularly interesting because it suggests that this compound, with its multiple binding sites, could potentially serve as a useful fluorophore in various applications. Additionally, the researchers found that the fluorescence intensity of this compound was significantly stronger than its methyl analogue, further highlighting its potential in fluorescence-based applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)